![molecular formula C27H16N2Na2O10S2 B13741675 Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt CAS No. 41011-48-7](/img/structure/B13741675.png)
Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt
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Overview
Description
. This compound is characterized by its complex structure, which includes an anthracene core, sulfonic acid groups, and amino functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by sulfonation and amination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of strong acids for sulfonation and controlled heating for the amination steps. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the anthracene core, leading to different structural isomers.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives of the original compound. These derivatives can have different properties and applications, depending on the specific functional groups introduced .
Scientific Research Applications
Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used as a colorant in textiles and cleaning products.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The anthracene core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, disodium salt:
Benzoic acid, 5-4-4-4-(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino-2-sulfophenylamino-6-(phenylamino)-1,3,5-triazin-2-ylaminophenylazo-2-hydroxy-, trisodium salt: Another structurally related compound with similar uses.
Uniqueness
The uniqueness of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt lies in its specific structural configuration, which imparts distinct chemical and physical properties. Its high solubility and stability make it particularly useful in industrial applications .
Biological Activity
Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt (CAS No. 41011-48-7) is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure consists of an anthracene derivative with sulfonic acid and amine functionalities, contributing to its biological activity.
Biological Activities
1. Antibacterial Activity
Research has shown that benzoic acid derivatives exhibit varying degrees of antibacterial activity. In particular, compounds similar to benzoic acid have been tested against various bacterial strains. For instance, studies indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .
2. Enzyme Inhibition
Enzyme inhibition studies have demonstrated that benzoic acid derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in treating conditions related to enzyme dysregulation .
3. Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives has been evaluated through various assays, indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems .
4. Cytotoxic Effects
Research indicates that certain benzoic acid derivatives can induce cytotoxicity in cancer cell lines. This suggests a potential role in cancer therapy, where these compounds may inhibit tumor growth or induce apoptosis in malignant cells .
The biological activity of benzoic acid derivatives is often attributed to their interactions with specific cellular targets:
- Protein Degradation Pathways : Studies have highlighted the ability of these compounds to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis .
- Binding Interactions : Molecular docking studies have suggested that these compounds can bind effectively to various enzymes, influencing their activity and potentially leading to therapeutic effects .
Case Studies
Case Study 1: Antibacterial Screening
A study evaluated a series of benzoic acid derivatives for their antibacterial properties against multiple bacterial strains. The results indicated that certain modifications to the benzoic acid structure enhanced antibacterial efficacy significantly compared to the parent compound .
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to assess the inhibitory effects of synthesized benzoic acid derivatives on AChE and urease. The findings revealed that some derivatives exhibited strong inhibition, suggesting potential applications in treating Alzheimer's disease and other conditions associated with enzyme dysregulation .
Data Summary Table
Properties
CAS No. |
41011-48-7 |
---|---|
Molecular Formula |
C27H16N2Na2O10S2 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
disodium;3-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenoxy]sulfonylbenzoate |
InChI |
InChI=1S/C27H18N2O10S2.2Na/c28-24-21(40(34,35)36)13-20(22-23(24)26(31)19-7-2-1-6-18(19)25(22)30)29-15-8-10-16(11-9-15)39-41(37,38)17-5-3-4-14(12-17)27(32)33;;/h1-13,29H,28H2,(H,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
ZVQOYLSDWMLQIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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